N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
Description
flumazenil , belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the 1980s and has since found applications in medicine and research.
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-22-14-8-6-12-19(22)26-23(28)16-27-21-13-7-5-11-18(21)25-20(15-24(27)29)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,28) |
InChI Key |
PLXYIDYIYMEVRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
- Flumazenil is industrially produced through a combination of chemical synthesis and purification steps. The process involves optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
Clinical Use:
Neurobiology Research:
Anxiety Disorders:
Alcohol Withdrawal:
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds:
: Squires, R. F., et al. (1984). Benzodiazepine receptors in the brain: distribution and pharmacology. Annals of Neurology, 15(S1), S36-S44. : Busto, U., et al. (1986). Pharmacokinetics of flumazenil in humans. Clinical Pharmacology & Therapeutics, 40(3), 281-286. : Löw, K., et al. (2000). Molecular and functional analysis of the GABAA receptor alpha1 subunit. European Journal
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